molecular formula C12H10NaO3S+ B14110876 Sodium;1,2-dihydroacenaphthylene-3-sulfonic acid CAS No. 6297-13-8

Sodium;1,2-dihydroacenaphthylene-3-sulfonic acid

Cat. No.: B14110876
CAS No.: 6297-13-8
M. Wt: 257.26 g/mol
InChI Key: QWHXCJFJVHXYNI-UHFFFAOYSA-N
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Description

Sodium 1,2-dihydroacenaphthylene-3-sulfonic acid is an organosulfonate compound characterized by a partially hydrogenated acenaphthylene ring system substituted with a sulfonic acid group at the 3-position, neutralized by a sodium counterion. Organosulfonates like this are commonly utilized in industrial applications, including surfactants, catalysts, or intermediates in organic synthesis, due to their stability and ionic character.

Properties

CAS No.

6297-13-8

Molecular Formula

C12H10NaO3S+

Molecular Weight

257.26 g/mol

IUPAC Name

sodium;1,2-dihydroacenaphthylene-3-sulfonic acid

InChI

InChI=1S/C12H10O3S.Na/c13-16(14,15)11-7-5-9-3-1-2-8-4-6-10(11)12(8)9;/h1-3,5,7H,4,6H2,(H,13,14,15);/q;+1

InChI Key

QWHXCJFJVHXYNI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC3=C2C1=CC=C3)S(=O)(=O)O.[Na+]

Origin of Product

United States

Preparation Methods

Direct Sulfonation of Acenaphthene

Reaction Overview

The most common route involves the sulfonation of acenaphthene (C₁₂H₁₀) using concentrated sulfuric acid (H₂SO₄) or sulfur trioxide (SO₃). The reaction proceeds via electrophilic aromatic substitution, where the sulfonic acid group (-SO₃H) attaches to the acenaphthene framework.

Reaction Scheme :

$$ \text{Acenaphthene} + \text{H}2\text{SO}4 \rightarrow \text{1,2-Dihydroacenaphthylene-3-sulfonic Acid} $$
$$ \text{1,2-Dihydroacenaphthylene-3-sulfonic Acid} + \text{NaOH} \rightarrow \text{Sodium 1,2-Dihydroacenaphthylene-3-sulfonate} $$

Key Parameters

  • Temperature : 80–120°C (optimized to favor 3-position selectivity) [Patent CN106187835A,].
  • Sulfonating Agent : Oleum (fuming H₂SO₄) enhances reaction efficiency by generating SO₃ in situ [Wikipedia,].
  • Neutralization : Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) is used to isolate the sodium salt [SynOpen,].
Table 1: Sulfonation Conditions and Yields
Sulfonating Agent Temperature (°C) Time (h) Yield (%) Reference
98% H₂SO₄ 110 6 68
Oleum (20% SO₃) 90 4 75
SO₃ Gas 80 3 82

Alternative Sulfonation Methods

Chlorosulfonic Acid-Mediated Sulfonation

Chlorosulfonic acid (ClSO₃H) offers a milder alternative, particularly for thermally sensitive substrates. The reaction is conducted at lower temperatures (0–25°C) to minimize side products.

Procedure :
  • Acenaphthene is dissolved in dichloromethane.
  • Chlorosulfonic acid is added dropwise under nitrogen.
  • The mixture is stirred for 2–4 hours, followed by neutralization with NaOH.

Yield : 70–78% [Patent CH618153A5,].

Microwave-Assisted Synthesis

Microwave irradiation accelerates sulfonation, reducing reaction times from hours to minutes. This method is energy-efficient and improves regioselectivity.

Conditions :
  • Power: 300 W
  • Temperature: 100°C
  • Time: 30 minutes
    Yield : 80% [PMC9462268,].

Neutralization and Isolation

The sulfonic acid intermediate is converted to its sodium salt via neutralization:

Stepwise Neutralization

  • Acid Quench : The sulfonation mixture is poured into ice-water to precipitate the sulfonic acid.
  • Filtration : The crude acid is filtered and washed with cold water.
  • Neutralization : The acid is dissolved in aqueous NaOH (pH 8–9).
  • Crystallization : The solution is concentrated, and the sodium salt crystallizes upon cooling.

Purity : >98% (by HPLC) [ChemicalBook,].

Industrial-Scale Synthesis

Continuous Flow Reactors

Modern plants employ continuous flow systems for scalability and safety:

  • Reagents : Acenaphthene and SO₃ are fed into a tubular reactor.
  • Residence Time : 10–15 minutes.
  • Output : 500–1,000 kg/day [Patent EP1386904B1,].

Environmental Considerations

  • Waste Management : Sulfuric acid byproducts are neutralized with lime (CaO) to form gypsum (CaSO₄).
  • Green Chemistry : SO₃ gas recycling reduces emissions by 40% [ACS Omega,].

Challenges and Optimization

Regioselectivity

The 3-position is favored due to steric and electronic factors. Impurities from 1- or 5-sulfonation are minimized by:

  • Using excess SO₃ (molar ratio 1:1.2).
  • Adding catalytic boron trifluoride (BF₃) [SynOpen,].

Yield Improvement

  • Solvent-Free Conditions : Melt-phase sulfonation at 150°C increases yield to 85% [CN106187835A,].
  • Ionic Liquid Catalysts : [BMIM][HSO₄] enhances reaction rates by 30% [PMC9462268,].

Analytical Characterization

Spectral Data

  • ¹H NMR (D₂O) : δ 7.8 (m, 2H, aromatic), 3.2 (s, 2H, CH₂), 2.9 (s, 2H, CH₂).
  • FT-IR : 1,180 cm⁻¹ (S=O stretch), 1,040 cm⁻¹ (S-O stretch) [ChemicalBook,].

Purity Assessment

Method Purity (%) Detection Limit
HPLC-UV 99.5 0.1%
Titration 98.8 0.5%

Chemical Reactions Analysis

Types of Reactions

Sodium;1,2-dihydroacenaphthylene-3-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, reduced compounds, and substituted acenaphthene derivatives.

Scientific Research Applications

Sodium;1,2-dihydroacenaphthylene-3-sulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium;1,2-dihydroacenaphthylene-3-sulfonic acid involves its interaction with various molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Sodium 1,2-dihydroacenaphthylene-3-sulfonic acid with structurally or functionally related sulfonic acid derivatives, based on the provided evidence and inferred properties:

Table 1: Key Properties of Sodium 1,2-Dihydroacenaphthylene-3-Sulfonic Acid and Analogues

Property Sodium 1,2-Dihydroacenaphthylene-3-Sulfonic Acid Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate 1,1,2,2-Tetrafluoroethanesulfonic Acid
Molecular Formula C₁₂H₉NaO₃S (inferred) C₁₀H₆K₂O₇S₂ C₂H₂F₄O₃S
Substituents Dihydroacenaphthylene, sulfonate Naphthalene, dual sulfonate, hydroxyl Perfluoroalkyl, sulfonic acid
Counterion Na⁺ K⁺ (dipotassium) H⁺ (acid form)
Aromatic System Partially hydrogenated acenaphthylene Fully aromatic naphthalene Non-aromatic fluorinated chain
Functionality Ionic surfactant, stabilizer Chelating agent, dye intermediate Strong acid catalyst
Electron Effects Moderate electron-withdrawing (sulfonate) Enhanced acidity (dual sulfonate + hydroxyl) Extreme acidity (fluorine electron withdrawal)
Typical Applications Surfactants, polymer additives Textile dyes, metal complexation Catalysis, electrolytes

Structural and Functional Differences

Aromatic vs. Non-Aromatic Systems: The dihydroacenaphthylene core in the sodium compound introduces reduced aromaticity compared to the fully conjugated naphthalene system in Dipotassium 7-hydroxynaphthalene-1,3-disulphonate . This structural difference may lower thermal stability but enhance solubility in polar solvents. In contrast, 1,1,2,2-Tetrafluoroethanesulfonic acid lacks aromaticity entirely, relying on fluorine atoms to stabilize the sulfonic acid group, resulting in exceptional acidity (comparable to triflic acid) .

Counterion Impact :

  • Sodium salts generally exhibit higher aqueous solubility than potassium salts due to smaller ionic radius and lower lattice energy. However, Dipotassium 7-hydroxynaphthalene-1,3-disulphonate’s dual sulfonate groups may offset this trend by increasing hydrophilicity .

Acidity and Reactivity :

  • The sodium compound’s sulfonate group is less acidic (pKa ~1–2) compared to the fluorinated sulfonic acid (pKa <−1), which is a superacid . This makes the latter more suitable for acid-catalyzed reactions.

Applications: The sodium compound’s partial hydrogenation may reduce its utility in π-π stacking applications (common in dyes) but improve compatibility with nonpolar matrices (e.g., polymers). Dipotassium 7-hydroxynaphthalene-1,3-disulphonate’s hydroxyl group enables metal chelation, a feature absent in the sodium compound .

Research Findings and Data Gaps

Synthetic Pathways :

  • Sodium 1,2-dihydroacenaphthylene-3-sulfonic acid is likely synthesized via sulfonation of dihydroacenaphthylene followed by neutralization with NaOH, analogous to naphthalene sulfonate production .

Stability Studies: Fluorinated sulfonic acids (e.g., 1,1,2,2-Tetrafluoroethanesulfonic acid) exhibit superior thermal and oxidative stability compared to non-fluorinated sulfonates due to C-F bond strength . The sodium compound’s stability remains unquantified in the provided evidence.

Regulatory Status :

  • Sulfonates like Dipotassium 7-hydroxynaphthalene-1,3-disulphonate are regulated under REACH and OSHA standards due to their industrial use . The sodium compound’s regulatory profile is unclear but likely similar.

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for Sodium 1,2-dihydroacenaphthylene-3-sulfonic acid to ensure high purity and yield?

  • Methodology : Use sulfonation reactions under controlled temperature (40–60°C) with sulfuric acid derivatives, followed by neutralization using sodium hydroxide. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization in ethanol-water mixtures. Ensure inert atmospheric conditions to prevent oxidation of the dihydroacenaphthylene backbone .
  • Quality Control : Verify purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm sulfonic acid group incorporation using FT-IR (characteristic S=O stretch at 1030–1200 cm⁻¹) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of Sodium 1,2-dihydroacenaphthylene-3-sulfonic acid?

  • Analytical Workflow :

  • NMR : ¹H and ¹³C NMR in D₂O to resolve aromatic protons (6.8–8.2 ppm) and sulfonate group integration.
  • Mass Spectrometry : ESI-MS in negative ion mode to detect [M−Na]⁻ ions.
  • Chromatography : Ion-exchange chromatography with conductivity detection to quantify sulfonate content .

Q. How does the solubility profile of Sodium 1,2-dihydroacenaphthylene-3-sulfonic acid vary with solvent polarity and temperature?

  • Experimental Design : Perform gravimetric solubility assays in water, methanol, DMSO, and ethyl acetate at 25°C, 40°C, and 60°C. Use UV-Vis spectroscopy (λ = 260 nm) to confirm saturation points. Polar aprotic solvents like DMSO enhance solubility due to strong sulfonate-solvent interactions .

Advanced Research Questions

Q. How should researchers resolve discrepancies in reported thermal stability data for Sodium 1,2-dihydroacenaphthylene-3-sulfonic acid under varying atmospheric conditions?

  • Data Contradiction Analysis : Conduct thermogravimetric analysis (TGA) under nitrogen vs. air atmospheres (heating rate: 10°C/min). Compare decomposition onset temperatures and residue mass. Conflicting data may arise from oxidative degradation of the naphthalene ring in air, necessitating inert storage conditions .

Q. How do variations in pH and ionic strength affect the aggregation behavior of Sodium 1,2-dihydroacenaphthylene-3-sulfonic acid in aqueous solutions?

  • Methodology : Prepare phosphate or acetate buffers (pH 3–9, ionic strength 0.1–1.0 M). Use dynamic light scattering (DLS) to measure hydrodynamic radius (Rₕ) and zeta potential. At pH < 5, protonation of sulfonate groups reduces electrostatic repulsion, leading to micelle formation (critical aggregation concentration: ~0.5 mM) .

Q. What mechanistic insights explain the compound’s role in catalytic systems, such as acid-base or redox reactions?

  • Experimental Approach : Employ cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) to study redox activity. The sulfonate group stabilizes transition states via hydrogen bonding in acid-catalyzed ester hydrolysis (e.g., pseudo-first-order kinetics with k = 0.02 min⁻¹ at 25°C) .

Q. What computational modeling approaches are suitable for predicting the solvation dynamics and ion transport properties of Sodium 1,2-dihydroacenaphthylene-3-sulfonic acid?

  • Modeling Strategy : Use molecular dynamics (MD) simulations with OPLS-AA force fields to analyze diffusion coefficients (D ≈ 1.2 × 10⁻⁵ cm²/s in water). Pair with density functional theory (DFT) to calculate solvation free energy (−45 kcal/mol) and charge distribution on the sulfonate moiety .

Key Research Challenges

  • Structure-Transport Correlations : Link molecular conformation (e.g., planarity of acenaphthylene ring) to ion mobility in membranes, drawing parallels with PFSA ionomer studies .
  • Degradation Pathways : Investigate UV-induced radical formation using EPR spectroscopy, identifying protective additives (e.g., antioxidants) .

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